3-Fluoro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride 3-Fluoro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1707361-72-5
VCID: VC5399803
InChI: InChI=1S/C9H11FN2O.ClH/c10-8-2-1-4-12-9(8)13-7-3-5-11-6-7;/h1-2,4,7,11H,3,5-6H2;1H
SMILES: C1CNCC1OC2=C(C=CC=N2)F.Cl
Molecular Formula: C9H12ClFN2O
Molecular Weight: 218.66

3-Fluoro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride

CAS No.: 1707361-72-5

Cat. No.: VC5399803

Molecular Formula: C9H12ClFN2O

Molecular Weight: 218.66

* For research use only. Not for human or veterinary use.

3-Fluoro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride - 1707361-72-5

Specification

CAS No. 1707361-72-5
Molecular Formula C9H12ClFN2O
Molecular Weight 218.66
IUPAC Name 3-fluoro-2-pyrrolidin-3-yloxypyridine;hydrochloride
Standard InChI InChI=1S/C9H11FN2O.ClH/c10-8-2-1-4-12-9(8)13-7-3-5-11-6-7;/h1-2,4,7,11H,3,5-6H2;1H
Standard InChI Key KNUIRKBSHMWQLY-UHFFFAOYSA-N
SMILES C1CNCC1OC2=C(C=CC=N2)F.Cl

Introduction

Key Findings

3-Fluoro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride (CAS 1707361-72-5) is a heterocyclic compound featuring a pyridine core substituted with fluorine and a pyrrolidin-3-yloxy group. Its hydrochloride salt enhances solubility and stability, making it valuable in medicinal chemistry and materials science. This review synthesizes structural, synthetic, and biological insights, highlighting its potential in drug discovery and functional materials.

Structural and Chemical Properties

Molecular Characteristics

The compound’s molecular formula is C₉H₁₂ClFN₂O, with a molecular weight of 218.66 g/mol . Its IUPAC name is 3-fluoro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride, and the SMILES notation is FC1=CC=CN=C1OC2CNCC2.Cl . The pyridine ring is substituted at positions 2 and 3 with a pyrrolidine-3-oxy group and fluorine, respectively (Figure 1).

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₁₂ClFN₂O
Molecular Weight218.66 g/mol
Purity≥95% (typical commercial grade)
Storage ConditionsAmbient or -20°C (hygroscopic)

The hydrochloride salt improves aqueous solubility (>50 mg/mL in water), critical for biological assays .

Synthesis and Industrial Production

Synthetic Routes

The compound is synthesized via nucleophilic substitution or coupling reactions. A common route involves:

  • Halogen displacement: Reacting 2-chloro-3-fluoropyridine with pyrrolidin-3-ol under basic conditions (e.g., K₂CO₃) in polar aprotic solvents (DMF or acetonitrile).

  • Cyclization: Reduction of nitro intermediates followed by cyclization to form the pyrrolidine ring.

  • Salt formation: Treatment with HCl to yield the hydrochloride form.

Table 2: Optimization Parameters for Synthesis

ParameterOptimal RangeImpact on Yield/Purity
Temperature60–100°CHigher yields at 80°C
SolventDMF or MeCNPolar aprotic enhances SN2
CatalystPd complexesImproves coupling efficiency
PurificationColumn chromatography≥95% purity

Industrial Scaling

Continuous flow reactors and automated systems are employed for large-scale production, achieving yields of 60–85%. Recrystallization and chromatography ensure compliance with pharmaceutical standards.

Biological Activity and Applications

Mechanism of Action

The compound’s biological activity stems from interactions with enzymes and receptors. Key mechanisms include:

  • Kinase inhibition: The pyridine ring binds ATP pockets in kinases (e.g., EGFR), while the pyrrolidine moiety enhances selectivity .

  • Apoptosis induction: Upregulation of pro-apoptotic proteins (Bax, caspases) observed in cancer cell lines.

Table 3: Biological Activities of Analogous Compounds

CompoundTargetIC₅₀ (µM)Application
5-Chloro-2-(pyrrolidin-3-yl)pyridineEGFR T790M0.48Anticancer
(R)-3-FluoropyrrolidineIonic liquidsN/AHigh-voltage batteries
This compoundKinases (predicted)Under studyDrug discovery

Material Science Applications

Ionic Liquids

(R)-3-Fluoropyrrolidine derivatives form ionic liquids with oxidation stability >5.5 V vs. Li+/Li, suitable for high-energy-density batteries .

Perovskite Materials

Chiral variants (e.g., (R)-3-fluoropyrrolidium MnBr₃) exhibit circular polarized luminescence, useful in optoelectronics .

Comparative Analysis with Analogues

Table 4: Structural and Functional Comparisons

CompoundSubstituentKey DifferenceApplication
5-Fluoro-2-(pyrrolidin-3-yloxy)pyridineF at position 5Altered electronic propertiesKinase inhibition
2-(Pyrrolidin-3-yloxy)-5-(trifluoromethyl)pyridineCF₃ at position 5Enhanced lipophilicityDrug candidates

Future Directions

  • Enantioselective synthesis: Chiral resolution techniques (e.g., Ru-BINAP catalysis) to optimize pharmacokinetics .

  • Target validation: Detailed mechanistic studies on kinase and GPCR interactions.

  • Toxicity profiling: In vivo studies to assess safety and therapeutic index.

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